1-(5-Chloro-6-methylpyridin-3-YL)ethanone

Vue d'ensemble

Description

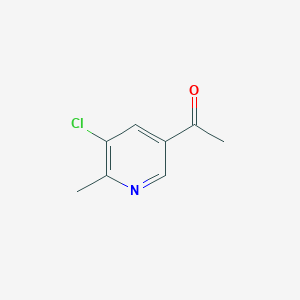

1-(5-Chloro-6-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8ClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chloro and methyl group on the pyridine ring, along with an ethanone group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone can be synthesized through several methods. One common approach involves the chlorination of 6-methylpyridin-3-yl ethanone using thionyl chloride (SOCl2) in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and reduce production costs .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Applications De Recherche Scientifique

1-(5-Chloro-6-methylpyridin-3-YL)ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 1-(5-Chloro-6-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring enhance its binding affinity to certain enzymes and receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system .

Comparaison Avec Des Composés Similaires

- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone

- 1-(6-Methyl-3-pyridinyl)-2-(4-methylsulfonyl)phenyl]ethanone

- 3-(5-Chloro-2-phenyl-1H-indol-3-ylimino)methyl)quinoline-2(1H)-thione

Comparison: 1-(5-Chloro-6-methylpyridin-3-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Activité Biologique

1-(5-Chloro-6-methylpyridin-3-YL)ethanone, a compound with the molecular formula C8H8ClNO, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, biochemical properties, and therapeutic applications based on diverse research findings.

Targeting Kinases

Research indicates that compounds similar to this compound may inhibit the activation of protein kinase B (Akt) and its downstream effectors. Specifically, it has been suggested that these compounds can modulate the phosphorylation of key proteins involved in cell signaling pathways, such as Pras40 and p70S6K.

Biochemical Pathways

The compound is also implicated in activating nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) through phosphorylation processes. This activation can influence various cellular responses, including inflammation and cell survival.

Pharmacokinetics

This compound has shown oral bioavailability in animal models. Studies suggest that upon oral administration, it effectively inhibits Akt activation and affects microtubule assembly in cancer cell lines like DU-145.

Cellular Effects

The compound's effects on cellular metabolism and signaling pathways are notable:

- Cell Signaling : It modulates GABA receptor activity, which plays a crucial role in neurotransmission.

- Gene Expression : Influences the expression of genes involved in cell proliferation and apoptosis.

- Cytotoxicity : Exhibits cytotoxic effects against various cancer cell lines, potentially making it a candidate for cancer therapy .

This compound interacts with several enzymes and proteins:

- Enzyme Inhibition : It has been shown to inhibit certain kinases, affecting their catalytic activity and leading to downstream effects on cellular signaling pathways.

- Metabolic Pathways : The compound is metabolized by liver enzymes, producing active or inactive metabolites that can influence its efficacy and safety profile.

Table 1: Summary of Biological Activities

Notable Research Findings

Propriétés

IUPAC Name |

1-(5-chloro-6-methylpyridin-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-8(9)3-7(4-10-5)6(2)11/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERJWLDPZYYPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.